

Introduction: The Imperative for Rigorous Structural Elucidation in Drug Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isoxazol-4-ylmethanamine oxalate*

Cat. No.: B1401385

[Get Quote](#)

In the landscape of modern drug discovery and development, the precise characterization of an active pharmaceutical ingredient (API) is not merely a regulatory formality but a foundational pillar of scientific integrity. The molecular structure dictates function, influencing everything from receptor binding and efficacy to solubility, stability, and bioavailability. Isoxazol-4-ylmethanamine, a heterocyclic amine, serves as a valuable building block in medicinal chemistry. Its conversion to the oxalate salt is a common strategy employed to enhance physicochemical properties such as crystallinity and aqueous solubility.

This technical guide provides a comprehensive, multi-technique framework for the complete structural analysis of **Isoxazol-4-ylmethanamine oxalate**. We move beyond a simple listing of methods to explain the causality behind the analytical choices, presenting an integrated workflow that ensures an unambiguous and robust structural assignment. This document is intended for researchers, analytical scientists, and drug development professionals who require a self-validating system for molecular characterization.

Foundational Physicochemical Profile

A prerequisite to any in-depth analysis is the compilation of the molecule's fundamental properties. This data provides the context for all subsequent spectroscopic and crystallographic investigations.

Property	Value	Reference
Compound Name	Isoxazol-4-ylmethanamine oxalate	[1]
CAS Number	1187927-50-9	[1]
Molecular Formula	$C_6H_8N_2O_5$ ($C_4H_6N_2O \cdot C_2H_2O_4$)	
Molecular Weight	188.14 g/mol	
Parent Amine	Isoxazol-4-ylmethanamine (CAS: 173850-43-6)	[2]
Counter-ion	Oxalic Acid (dianion form)	

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For determining the absolute three-dimensional atomic arrangement of a crystalline solid, single-crystal X-ray diffraction is the most powerful and definitive technique available.[\[3\]](#)[\[4\]](#)[\[5\]](#) It provides unequivocal evidence of molecular structure, geometry, and the crucial intermolecular interactions, such as hydrogen bonding between the isoxazol-4-ylmethanaminium cation and the oxalate anion, that define the crystal lattice.[\[6\]](#)[\[7\]](#)

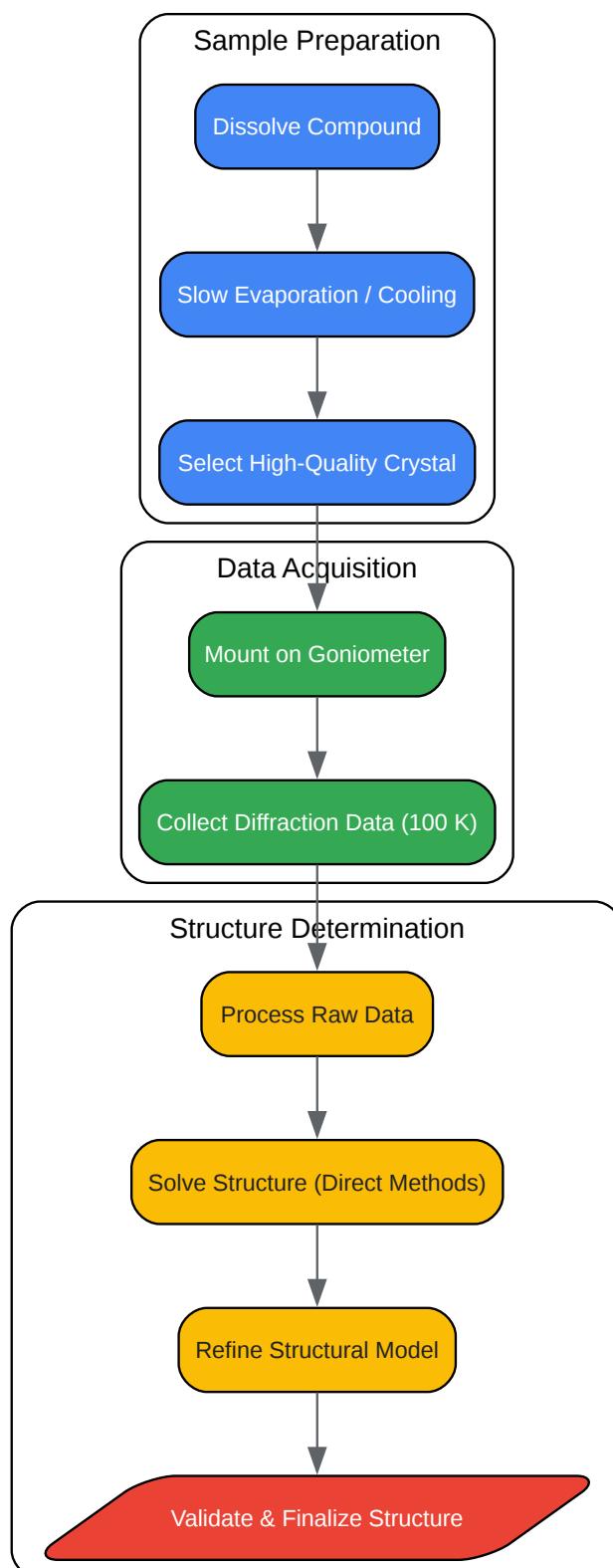
Causality of Method Selection

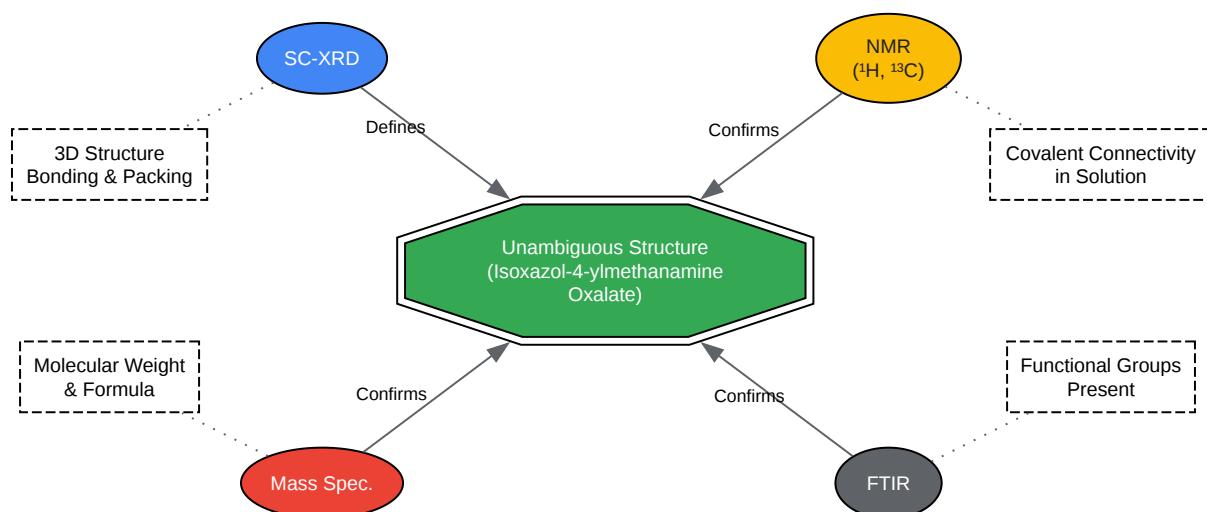
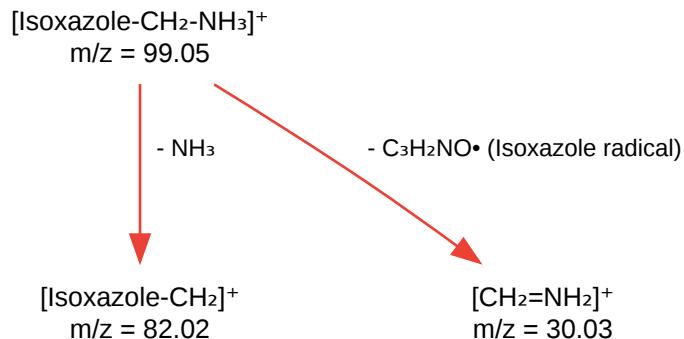
SC-XRD is chosen because it directly maps the electron density within the crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles.[\[8\]](#) This is the only technique that can unambiguously confirm the ionic nature of the salt, the specific sites of protonation, and the complete stereochemistry in the solid state. For a pharmaceutical salt, understanding the crystal packing and hydrogen-bonding network is critical for predicting properties like stability and dissolution.[\[9\]](#)

Experimental Protocol: A Self-Validating Workflow

- Crystal Growth (Rate-Limiting Step): The acquisition of high-quality single crystals is paramount.[\[5\]](#)

- Dissolve **Isoxazol-4-ylmethanamine oxalate** in a suitable solvent or solvent mixture (e.g., methanol/water, ethanol) to near-saturation at a slightly elevated temperature.
- Employ slow evaporation of the solvent at a constant, controlled temperature. The goal is to allow the system to slowly reach supersaturation, promoting the formation of a few, well-ordered crystals rather than a polycrystalline powder.[5][8]
- Alternative methods include vapor diffusion or slow cooling of a saturated solution.


- Crystal Selection and Mounting:
 - Under a microscope, select a suitable crystal (ideally 0.1-0.3 mm in each dimension) that is free of visible defects.[3]
 - Mount the crystal on a goniometer head using a cryoprotectant oil.
- Data Collection:
 - Mount the crystal on the diffractometer (e.g., equipped with Mo or Cu X-ray sources).[3][10]
 - Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and improve data quality.
 - Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[10]
- Structure Solution and Refinement:
 - Process the raw diffraction data to obtain a set of reflection intensities.
 - Solve the structure using direct methods to obtain an initial electron density map and atomic positions.[8]
 - Refine the structural model using full-matrix least-squares methods to minimize the difference between observed and calculated structure factors, resulting in a final, highly accurate molecular structure.[8]



Anticipated Crystallographic Data

The following table presents representative data expected from a successful SC-XRD analysis, based on typical values for organic amine oxalates.

Parameter	Expected Value/Description	Rationale
Crystal System	Monoclinic or Orthorhombic	Common for organic salts.[7][8]
Space Group	e.g., $P2_1/c$, $Pna2_1$	Centrosymmetric or non-centrosymmetric space groups are possible.[7][8]
Protonation Site	Primary amine ($-NH_2$) protonated to $-NH_3^+$	Confirms the formation of the ammonium cation.
$N^+-H\cdots O^-$ Bond Lengths	$\sim 1.7 - 2.0 \text{ \AA}$	Indicative of strong hydrogen bonds between the ammonium group and oxalate oxygens.[7]
C-O (oxalate) Bond Lengths	$\sim 1.25 \text{ \AA}$	Intermediate between $C=O$ and $C-O$, indicating delocalization of the negative charge.
Isoxazole Ring	Planar	As expected for an aromatic heterocyclic system.[11][12]

Visualization: SC-XRD Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isoxazol-4-ylmethanamine oxalate CAS#: 1187927-50-9 [m.chemicalbook.com]
- 2. ISOXAZOL-4-YLMETHANAMINE | CAS#:173850-43-6 | Chemsric [chemsrc.com]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. azolifesciences.com [azolifesciences.com]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rigaku.com [rigaku.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Imperative for Rigorous Structural Elucidation in Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1401385#structural-analysis-of-isoxazol-4-ylmethanamine-oxalate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com